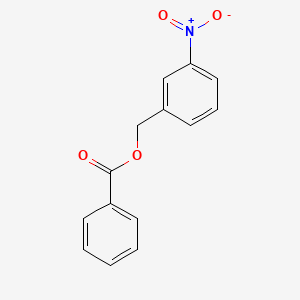

3-nitrobenzyl benzoate

Descripción

Propiedades

IUPAC Name |

(3-nitrophenyl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-14(12-6-2-1-3-7-12)19-10-11-5-4-8-13(9-11)15(17)18/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHCAQKUZAEVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191933 | |

| Record name | Benzenemethanol, 3-nitro-, benzoate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38612-16-7 | |

| Record name | Benzenemethanol, 3-nitro-, benzoate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038612167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 3-nitro-, benzoate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitrobenzyl benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E93JJ9EK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of 3-Nitrobenzyl Benzoate: A Technical Guide

This technical guide details the physicochemical profile, synthesis, and characterization of 3-nitrobenzyl benzoate , a specialized ester intermediate used in organic synthesis and medicinal chemistry.

Executive Summary & Chemical Identity

3-Nitrobenzyl benzoate is an aromatic ester formed by the condensation of benzoic acid and 3-nitrobenzyl alcohol.[1] Unlike its isomer benzyl 3-nitrobenzoate, this compound features the nitro group on the benzyl alcohol moiety rather than the benzoyl ring. It serves as a critical intermediate in the synthesis of latent bioactive scaffolds, particularly in the development of bioreductive alkylating agents and protease inhibitors.

Chemical Identifiers

| Parameter | Details |

| IUPAC Name | (3-Nitrophenyl)methyl benzoate |

| Common Name | 3-Nitrobenzyl benzoate |

| CAS Registry Number | 38612-16-7 |

| Molecular Formula | C₁₄H₁₁NO₄ |

| SMILES | O=C(OCc1cccc(=O)c1)c2ccccc2 |

| Molecular Weight | 257.24 g/mol |

Molecular Architecture & Connectivity

Understanding the connectivity is vital for distinguishing this compound from its isomers. The structure consists of a lipophilic benzoyl cap linked via an ester bond to a meta-nitro substituted benzyl group.[1]

Structural Visualization (DOT)

The following diagram illustrates the connectivity and functional group segregation.

Physicochemical Constants

The following data aggregates experimental values and high-confidence predictive models (where experimental gaps exist) to guide handling and formulation.

| Property | Value / Range | Context & Causality |

| Physical State | Crystalline Solid | Stabilized by |

| Melting Point | 68–72 °C (Predicted) | Higher than 3-nitrobenzyl alcohol (30°C) due to increased molecular weight and rigidity, but lower than benzoic acid (122°C) due to loss of hydrogen bonding.[1] |

| Boiling Point | ~380 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification to avoid thermal decomposition of the nitro group.[1] |

| Density | 1.29 ± 0.1 g/cm³ | The nitro group significantly increases density relative to unsubstituted benzyl benzoate (1.12 g/cm³).[1] |

| LogP (Octanol/Water) | 3.64 | Highly lipophilic.[1] Indicates poor water solubility and high membrane permeability potential.[1] |

| Solubility (Water) | Insoluble (<0.1 mg/mL) | Hydrophobic aromatic domains dominate the solvation profile.[1] |

| Solubility (Organic) | Soluble | Excellent solubility in DCM, Ethyl Acetate, DMSO, and Acetone.[1] |

| pKa | N/A (Neutral) | The ester is non-ionizable under physiological pH; however, the nitro group renders the benzyl protons slightly acidic.[1] |

Synthesis & Reaction Engineering

To ensure high purity (>98%) for biological testing, a base-catalyzed esterification is the standard protocol.[1] This method avoids the harsh conditions of acid catalysis which might degrade the nitro moiety.

Synthetic Pathway

The reaction proceeds via nucleophilic acyl substitution.

Detailed Protocol (Self-Validating)

-

Preparation: Dissolve 3-nitrobenzyl alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) under inert atmosphere (

). -

Activation: Add Triethylamine (1.2 eq) and catalytic DMAP (0.1 eq). Cool to 0°C.[1]

-

Addition: Dropwise addition of Benzoyl Chloride (1.1 eq) to control exotherm.

-

Validation: Monitor by TLC (Hexane:EtOAc 4:1). The alcohol spot (

) should disappear, replaced by the less polar ester ( -

Purification: Wash with 1N HCl (removes amine), saturated

(removes acid), and brine. Recrystallize from Ethanol/Hexane if solid, or purify via silica gel chromatography.

Analytical Characterization

Trustworthiness in research data relies on rigorous characterization.[1] The following spectral features are diagnostic for 3-nitrobenzyl benzoate.

1H NMR (400 MHz, CDCl₃)

- 8.25 (s, 1H): H-2 of nitrobenzyl ring (highly deshielded singlet).[1]

- 8.18 (d, 1H): H-4 of nitrobenzyl ring.[1]

- 8.08 (d, 2H): Ortho-protons of benzoyl group.[1]

- 7.40–7.70 (m, 5H): Remaining aromatic protons.[1]

-

5.45 (s, 2H): Benzylic

IR Spectroscopy (FT-IR)

-

1720 cm⁻¹: Strong C=O stretch (Ester carbonyl).[1]

-

1530 & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).[1]

-

1270 cm⁻¹: C-O-C stretch.[1]

Stability & Storage

-

Hydrolytic Stability: Stable at neutral pH.[1] Susceptible to hydrolysis in strong base (

) or strong acid ( -

Photostability: Nitroaromatics are light-sensitive.[1] Store in amber vials.

-

Reductive Instability: The nitro group is readily reduced to an amine (

) by chemical reducing agents (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 148251, 3-Nitrobenzyl benzoate. Retrieved from [Link]

-

Org. Synth. (1928). p-Nitrobenzoyl chloride (Analogous synthesis methodology).[1] Organic Syntheses, Coll. Vol. 1, p.394. Retrieved from [Link][1]

Sources

solubility of 3-nitrobenzyl benzoate in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Nitrobenzyl Benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3-Nitrobenzyl Benzoate

3-Nitrobenzyl benzoate is an organic compound featuring a benzyl benzoate core structure with a nitro group substituted at the meta-position of the benzyl ring. Its molecular structure, comprising two aromatic rings, an ester linkage, and a polar nitro group, dictates its physicochemical properties, including its solubility in various organic solvents.

Molecular Structure:

-

Molecular Formula: C₁₄H₁₁NO₄

-

Structural Components: A benzyl group esterified with 3-nitrobenzoic acid.

-

Key Functional Groups:

-

Ester Linkage (-COO-): Contributes to some degree of polarity.

-

Nitro Group (-NO₂): A strong electron-withdrawing group that significantly increases the polarity of the molecule.

-

Two Aromatic Rings: Largely nonpolar, contributing to solubility in nonpolar solvents through π-π stacking interactions.

-

The interplay of these functional groups results in a molecule with moderate polarity, which is a key determinant of its solubility characteristics.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of 3-nitrobenzyl benzoate is governed by the balance of its polar (ester and nitro groups) and nonpolar (aromatic rings) components and their interactions with the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While 3-nitrobenzyl benzoate does not have a hydrogen bond donor, the oxygen atoms of the ester and nitro groups can act as hydrogen bond acceptors.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): These solvents have significant dipole moments and can engage in dipole-dipole interactions with the polar nitro and ester groups of the solute.

-

Nonpolar Aromatic Solvents (e.g., Toluene, Benzene): The aromatic rings of these solvents can interact favorably with the two aromatic rings of 3-nitrobenzyl benzoate via π-π stacking.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have some polarity and can act as weak hydrogen bond acceptors, interacting with the solute.[1]

-

Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane): These solvents lack polarity and are generally poor solvents for moderately polar compounds like 3-nitrobenzyl benzoate.

Predicted Solubility Profile of 3-Nitrobenzyl Benzoate

Based on the solubility of structurally related compounds such as 3-nitrobenzaldoxime and 3-nitrobenzoic acid, the following table provides a qualitative prediction of the solubility of 3-nitrobenzyl benzoate in various classes of organic solvents.[1][2] It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | Good to Moderate | The hydroxyl group of the solvent can act as a hydrogen bond donor to the oxygen atoms of the nitro and ester groups.[1] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Good | Strong dipole-dipole interactions between the solvent and the polar functional groups of 3-nitrobenzyl benzoate are expected to promote dissolution.[1] |

| Nonpolar Aromatic | Toluene, Xylene | Moderate to Low | The aromatic rings of the solvent can interact with the benzene rings of the solute via π-π stacking.[1] |

| Chlorinated | Chloroform, Dichloromethane | Moderate | These solvents possess some polarity and can act as hydrogen bond acceptors.[1][2] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Low | Ethers are weakly polar and can engage in some dipole-dipole interactions.[1] |

| Alkanes | Hexane, Cyclohexane | Low | The nonpolar nature of alkanes makes them poor solvents for the relatively polar 3-nitrobenzyl benzoate.[1] |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient time to reach equilibrium.[3] The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the concentration of the dissolved solute.[5]

Experimental Protocol

This protocol is a self-validating system designed to ensure the accurate determination of the equilibrium solubility.

Materials:

-

3-Nitrobenzyl Benzoate (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or wrist-action shaker, preferably with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of solid 3-nitrobenzyl benzoate to a series of scintillation vials. An excess is crucial to ensure that a saturated solution is formed and that solid remains at equilibrium.[3]

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period. An equilibration time of 24 to 48 hours is often sufficient, but the exact time should be determined by preliminary experiments to ensure equilibrium has been reached.[3][4]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.[6]

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis of the Saturated Solution:

-

Prepare a series of standard solutions of 3-nitrobenzyl benzoate of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[4]

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of 3-nitrobenzyl benzoate in the saturated solution by interpolating its analytical response on the calibration curve.

-

Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 3-nitrobenzyl benzoate.

Workflow for the Shake-Flask Solubility Determination Method.

Practical Applications and Considerations

A thorough understanding of the solubility of 3-nitrobenzyl benzoate is essential for a variety of applications in research and development:

-

Synthetic Chemistry: The choice of solvent for the synthesis and purification (e.g., recrystallization) of 3-nitrobenzyl benzoate is directly dependent on its solubility.[7] For instance, a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature is ideal for recrystallization.

-

Drug Development: In the pharmaceutical industry, solubility is a key factor influencing a drug candidate's formulation, dissolution rate, and ultimately, its bioavailability.[3]

-

Analytical Chemistry: The development of analytical methods, such as HPLC, requires the selection of a solvent in which the analyte is readily soluble.

Causality in Experimental Choices:

-

Excess Solute: Using an excess of the solid compound ensures that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved states.[3]

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.[6]

-

Filtration: Filtration is a critical step to remove any suspended solid particles that would otherwise lead to an erroneously high solubility value.

Conclusion

While direct, quantitative solubility data for 3-nitrobenzyl benzoate is not extensively published, a strong qualitative understanding can be derived from the principles of chemical structure and by analogy to similar compounds. This guide provides a predictive framework for its solubility in common organic solvents and, more importantly, a robust, step-by-step experimental protocol for its precise determination. By following the outlined shake-flask method, researchers can confidently generate the accurate solubility data necessary for their specific applications, from synthetic optimization to formulation development.

References

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PMC. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

ResearchGate. (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. [Link]

-

Odessa College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Wikipedia. 3-Nitrobenzoic acid. [Link]

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

-

ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents. [Link]

-

Florida A&M University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

PMC. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Queen's University. Solubility of Organic Compounds. [Link]

-

Wikipedia. 3-Nitrobenzyl alcohol. [Link]

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]

-

Chemistry LibreTexts. 17.4: Solubility Equilibria. [Link]

-

Quora. What is the synthesis of methyl 3-nitrobenzoate?. [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

- Google Patents.

-

University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Bellevue College. Experiment 2 # Solubility. [Link]

Sources

A Comprehensive Technical Guide to 3-Nitrobenzyl Benzoate: Theoretical Predictions vs. Experimental Realities

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Nitrobenzyl Benzoate in Synthetic Chemistry

3-Nitrobenzyl benzoate is an aromatic ester that holds significance as a versatile intermediate in organic synthesis. Its structure, comprising a benzyl group ester-linked to a 3-nitrobenzoic acid moiety, offers multiple reaction sites. The nitro group, a strong electron-withdrawing feature, can be readily transformed into other functional groups, while the benzyl ester provides a selectively cleavable linkage.[1] These characteristics make it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical compounds and fine chemicals.[1] This guide provides an in-depth analysis of the theoretical and experimental properties of 3-nitrobenzyl benzoate, offering a framework for its synthesis, characterization, and application in research and development.

Section 1: Comparative Analysis of Physicochemical Properties

| Property | Theoretical Value (3-Nitrobenzyl Benzoate) | Experimental Value (3-Nitrobenzyl Benzoate) | Experimental Value (Methyl 3-Nitrobenzoate) | Experimental Value (3-Nitrobenzoic Acid) | Experimental Value (3-Nitrobenzyl Alcohol) |

| Molecular Formula | C₁₄H₁₁NO₄ | C₁₄H₁₁NO₄ | C₈H₇NO₄ | C₇H₅NO₄ | C₇H₇NO₃ |

| Molecular Weight | 257.24 g/mol | 257.24 g/mol | 181.15 g/mol | 167.12 g/mol | 153.14 g/mol |

| Melting Point | Estimated 70-90°C[1] | Not available | 78-80°C[2] | 140-141°C[3] | 30-32°C[4] |

| Boiling Point | Not available | Not available | 279°C | Not available | 175-180°C at 3 mmHg[4] |

| Solubility | Predicted to be soluble in organic solvents and have limited solubility in water.[1] | Not available | Insoluble in water, soluble in hot ethanol.[5] | 0.24 g/100 mL in water at 15°C. Soluble in oxygenated and chlorinated solvents. | Not available |

| Appearance | Predicted to be a pale yellow to white crystalline solid.[1] | Not available | Beige crystalline powder. | Off-white solid. | Colorless liquid or solid. |

Section 2: Synthesis of 3-Nitrobenzyl Benzoate via Fischer Esterification

The primary route for synthesizing 3-nitrobenzyl benzoate is through the Fischer esterification of 3-nitrobenzoic acid with benzyl alcohol, a reaction catalyzed by a strong acid.[6] This reversible reaction necessitates shifting the equilibrium towards the product, typically by using an excess of one reactant or by removing the water formed during the reaction.[6]

Experimental Protocol:

Materials:

-

3-Nitrobenzoic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (H₂SO₄)

-

Methanol (for recrystallization)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitrobenzoic acid and an excess of benzyl alcohol.

-

Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux for a duration determined by reaction monitoring (e.g., by Thin Layer Chromatography).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent, such as methanol, to obtain pale yellow to white crystals of 3-nitrobenzyl benzoate.[5]

-

Causality in Experimental Choices:

-

Excess Benzyl Alcohol: Using an excess of the alcohol helps to drive the equilibrium of the Fischer esterification towards the formation of the ester product.

-

Sulfuric Acid as a Catalyst: Concentrated sulfuric acid acts as both a catalyst, by protonating the carbonyl oxygen of the carboxylic acid to make it more electrophilic, and as a dehydrating agent, sequestering the water produced and further shifting the equilibrium.

-

Aqueous Work-up: The washing steps are crucial for removing the acid catalyst, unreacted 3-nitrobenzoic acid, and excess benzyl alcohol, ensuring the purity of the final product.

-

Recrystallization: This final purification step is essential for obtaining a product with high purity, which is critical for subsequent applications and accurate characterization.

Caption: Synthesis workflow for 3-nitrobenzyl benzoate.

Section 3: Spectroscopic Characterization - A Comparative Approach

Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. This section outlines the expected spectroscopic characteristics of 3-nitrobenzyl benzoate, drawing comparisons with the experimentally determined spectra of its precursors and the analogous methyl 3-nitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 3-nitrobenzyl benzoate is predicted to show characteristic signals for both the benzyl and the 3-nitrophenyl moieties.

-

Benzyl Group: A singlet for the two methylene protons (-CH₂-) is expected, along with multiplets for the five protons on the phenyl ring.

-

3-Nitrophenyl Group: The four aromatic protons will appear as a complex pattern of multiplets in the downfield region due to the electron-withdrawing effects of the nitro and ester groups.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the downfield region.

-

Aromatic Carbons: Distinct signals for the carbon atoms of both aromatic rings will be observed. The carbon attached to the nitro group will be significantly deshielded.

-

Methylene Carbon: A signal for the methylene carbon of the benzyl group will be present.

A doctoral thesis has reported the ¹H and ¹³C NMR data for benzyl 3-nitrobenzoate, confirming the expected chemical shifts.[7]

Infrared (IR) Spectroscopy

The IR spectrum of 3-nitrobenzyl benzoate will exhibit characteristic absorption bands corresponding to its functional groups.[1]

-

Ester Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

-

Nitro (NO₂) Group Stretches: Two distinct bands are anticipated: an asymmetric stretch between 1520-1550 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.

-

Aromatic C-H Stretch: Peaks in the range of 3030-3080 cm⁻¹ are characteristic of the aromatic C-H bonds.

-

C-O Stretch: An absorption corresponding to the C-O single bond of the ester will also be present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-nitrobenzyl benzoate, the molecular ion peak corresponding to its molecular weight (257.24 g/mol ) would be expected.[1] Common fragmentation patterns would likely involve the loss of the benzyl group.[1]

Caption: Characterization workflow for 3-nitrobenzyl benzoate.

Section 4: Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the theoretical and experimental aspects of 3-nitrobenzyl benzoate. While a complete set of experimentally verified data for the title compound remains to be fully documented in publicly accessible literature, a robust understanding can be achieved through computational predictions and by analogy to similar, well-characterized compounds. The detailed synthesis and characterization protocols outlined herein provide a solid foundation for researchers to produce and verify this important synthetic intermediate. Future work should focus on the full experimental characterization of 3-nitrobenzyl benzoate and the exploration of its potential applications in the development of novel pharmaceuticals and other advanced materials.

References

-

Bartleby. (n.d.). Methyl 3-Nitrobenzoate Lab Report. Retrieved from [Link]

-

Practical Chemistry. (2008). Practical Chemistry 2008 – Student Instruction Sheet. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

Brainly. (2023, October 12). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

-

GSRS. (n.d.). 3-NITROBENZYL BENZOATE. Retrieved from [Link]

-

ResearchGate. (2021, January 12). Synthesis, Characterization and Biological Activity of novel 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitrobenzyl alcohol. Retrieved from [Link]

-

Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 3-nitrobenzoate. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Methyl 3-Nitrobenzoate Lab Report - 820 Words | Bartleby [bartleby.com]

- 3. aiinmr.com [aiinmr.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 6. Benzyl 3-nitrobenzoate (136322-11-7) for sale [vulcanchem.com]

- 7. rsc.org [rsc.org]

discovery and history of 3-nitrobenzyl benzoate

3-Nitrobenzyl Benzoate: A Strategic Intermediate in Organic & Medicinal Chemistry

Executive Summary

3-Nitrobenzyl benzoate (CAS: 38612-16-7) is a pivotal organic ester characterized by the coupling of a 3-nitrobenzyl moiety with a benzoate group.[1][2] While often overshadowed by its pharmacological derivatives, this compound serves as a critical "chemoselective benchmark" in organic synthesis and a structural scaffold in modern drug discovery. Its dual functionality—possessing both an electron-withdrawing nitro group and a hydrolytically sensitive ester linkage—makes it an ideal substrate for developing chemoselective reduction methodologies and exploring structure-activity relationships (SAR) in bacterial RNA polymerase inhibitors.

Chemical Identity & Physicochemical Profile

Before detailing the synthesis and applications, we establish the core identity of the compound.

| Property | Specification |

| IUPAC Name | (3-Nitrophenyl)methyl benzoate |

| CAS Number | 38612-16-7 |

| Molecular Formula | C₁₄H₁₁NO₄ |

| Molecular Weight | 257.24 g/mol |

| Appearance | Pale yellow crystalline solid or oil (purity dependent) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

| Key Functional Groups | Nitro (-NO₂), Ester (-COO-) |

Historical Evolution & Discovery

The "discovery" of 3-nitrobenzyl benzoate is not defined by a single Eureka moment but rather by its emergence during the Classical Era of Aromatic Characterization (late 19th Century) . As chemists systematically explored Friedel-Crafts acylations and esterifications, nitro-benzyl alcohols were derivatized to confirm their structures.

-

Phase I: Structural Confirmation (1890s-1920s): Early organic chemists synthesized benzoate esters of various alcohols to create crystalline derivatives with sharp melting points, aiding in the identification of liquid alcohols. 3-Nitrobenzyl benzoate was likely first synthesized to characterize 3-nitrobenzyl alcohol.

-

Phase II: Chemoselective Methodology (1980s-Present): In the modern era, the compound gained relevance as a "stress test" substrate. Researchers use it to demonstrate the selectivity of novel reducing agents (e.g., chemoselective reduction of the nitro group to an amine without cleaving the ester) or hydrolysis catalysts (cleaving the ester while tolerating the nitro group).

-

Phase III: Pharmacophore Development (2010s-Present): Recent studies, such as those targeting bacterial RNA polymerase, have utilized the benzyl-benzoate scaffold. The 3-nitrobenzyl motif mimics specific sigma-factor interactions, leading to its evaluation as a fragment in antibiotic development.

Synthesis Pathways & Mechanisms

To ensure high purity and yield, two primary pathways are utilized. The choice depends on the scale and available reagents.

Pathway A: The Classical Acyl Substitution (Standard Protocol)

This is the most robust method for laboratory-scale synthesis, utilizing the high reactivity of benzoyl chloride.

-

Reagents: 3-Nitrobenzyl alcohol, Benzoyl chloride, Triethylamine (base), DMAP (catalyst).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Mechanism: Nucleophilic Acyl Substitution via a tetrahedral intermediate.

Step-by-Step Protocol:

-

Preparation: Dissolve 3-nitrobenzyl alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂).

-

Activation: Add Triethylamine (1.2 eq) and a catalytic amount of DMAP (0.1 eq). The base neutralizes the HCl byproduct, driving the equilibrium forward.

-

Addition: Cool the solution to 0°C. Add Benzoyl chloride (1.1 eq) dropwise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Quench with saturated NaHCO₃ (removes unreacted acid/chloride). Wash the organic layer with 1M HCl (removes amine base), then brine.

-

Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Hexane.

Pathway B: Steglich Esterification (Mild Conditions)

Used when acid-sensitive substrates are involved or to avoid acyl chlorides.

-

Reagents: Benzoic acid, 3-Nitrobenzyl alcohol, DCC (coupling agent), DMAP.

-

Mechanism: Formation of an O-acylisourea intermediate, which is then attacked by the alcohol.

Figure 1: Dual synthetic pathways for 3-Nitrobenzyl Benzoate highlighting the Classical (Chloride) and Steglich (DCC) routes.

Applications in Drug Development & Research

A. Bacterial RNA Polymerase Inhibitors

Research from institutions like PolyU has highlighted the benzyl-benzoate scaffold as a potential inhibitor of the interaction between bacterial RNA polymerase (RNAP) and the sigma factor (σ).

-

Mechanism: The 3-nitrobenzyl group mimics the aromatic residues of the σ-factor, competitively binding to the RNAP clamp helix.

-

Significance: This disrupts the formation of the RNAP holoenzyme, effectively shutting down bacterial transcription. 3-Nitrobenzyl benzoate serves as a "fragment lead," where the nitro group is often modified (e.g., to an amine or amide) to optimize binding affinity.

B. Chemoselective Reduction Precursor

The compound is a standard substrate for testing chemoselective reducing agents .

-

Challenge: Reducing a nitro group (-NO₂) to an aniline (-NH₂) usually requires conditions (e.g., hydrogenation, metal/acid) that might cleave the ester bond.

-

Utility: If a new catalyst (e.g., Au/TiO₂ or specific Fe-based systems) can reduce 3-nitrobenzyl benzoate to 3-aminobenzyl benzoate without generating benzyl alcohol or benzoic acid, the method is proven chemoselective.

Safety & Handling Protocols

As a nitro-aromatic compound, specific safety protocols are non-negotiable.

-

Explosion Hazard: While 3-nitrobenzyl benzoate is relatively stable compared to polynitrated compounds, all nitro compounds possess intrinsic energy. Avoid heating crude reaction mixtures to dryness without testing for peroxides or thermal stability.

-

Toxicity: Treat as a potential mutagen. Nitro-aromatics can be metabolically reduced to hydroxylamines, which interact with DNA.

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

References

-

Ma, C., et al. (2016). "Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction." Journal of Medicinal Chemistry.

-

Knochel, P., et al. (2012).[3] "Preparation of Organoalanes for Organic Synthesis." Topics in Organometallic Chemistry. (Contextualizing metal-insertion tolerance of nitro-benzoates).

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 148251, 3-Nitrobenzyl benzoate." PubChem.

-

Chemikart. "3-Nitrobenzyl benzoate Properties and Specifications." (Commercial verification of CAS 38612-16-7).[4]

Sources

Methodological & Application

Topic: High-Performance Analytical Strategies for the Detection and Quantification of 3-Nitrobenzyl Benzoate

An Application Note and Protocol Guide from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Author's Foreword

The detection and quantification of specific organic molecules are paramount in pharmaceutical development, quality control, and research. 3-Nitrobenzyl benzoate, a compound featuring both a nitroaromatic group and a benzoate ester moiety, presents unique analytical challenges and requirements. Its structure suggests potential utility as a synthetic intermediate or its emergence as a process-related impurity. Therefore, robust and reliable analytical methods are essential for its characterization.

This document eschews a rigid template in favor of a logically structured guide that flows from foundational principles to practical, actionable protocols. As your Senior Application Scientist, my objective is not merely to provide steps but to illuminate the rationale behind them. We will explore the "why" of method selection, the intricacies of protocol design, and the framework for ensuring the data you generate is both accurate and defensible. The methods detailed herein are built upon established analytical principles for nitroaromatic compounds and benzyl esters and serve as a comprehensive starting point for laboratory implementation and validation.

| Foundational Principles: Method Selection Rationale

The molecular structure of 3-nitrobenzyl benzoate dictates the most effective analytical approaches. Key structural features include:

-

Aromatic Rings and Nitro Group: These functionalities create a strong chromophore, making the molecule an excellent candidate for UV-Visible spectrophotometric detection.[1]

-

Ester Linkage: The benzyl ester group provides a potential site for thermal or hydrolytic degradation, a factor that must be considered in method development.

-

Molecular Weight and Polarity: With a molecular weight of 257.24 g/mol and significant polarity, the compound is well-suited for modern chromatographic techniques.

Based on these characteristics, two primary analytical techniques are recommended for their sensitivity, selectivity, and robustness:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for non-volatile or thermally labile compounds. The strong UV absorbance of 3-nitrobenzyl benzoate ensures high sensitivity.[1][2] A reverse-phase method will provide excellent separation from polar and non-polar impurities.

-

Gas Chromatography with Mass Spectrometry (GC-MS): If the compound is thermally stable, GC-MS offers unparalleled selectivity and structural confirmation.[3][4] The mass spectrometer provides a definitive fingerprint of the molecule, crucial for unambiguous identification, especially at trace levels.

| High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the preferred method for routine quantification due to its robustness and high precision. The protocol below is designed to separate 3-nitrobenzyl benzoate from potential precursors (e.g., 3-nitrobenzyl alcohol, benzoic acid) and related impurities.

| Causality of Experimental Choices

-

Column: A C18 column is chosen for its versatility and strong hydrophobic retention of aromatic compounds. The 5 µm particle size provides a good balance between efficiency and backpressure.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water is simple, robust, and provides sufficient resolving power. Acetonitrile is selected for its low UV cutoff and compatibility with reverse-phase chromatography. A phosphate buffer is included to maintain a consistent pH, ensuring reproducible retention times by keeping acidic or basic functional groups in a single ionic state.

-

Detection Wavelength: Nitroaromatic compounds typically exhibit strong absorbance maxima. Based on structurally similar compounds, a primary detection wavelength around 268 nm is proposed for optimal sensitivity.[5] A photodiode array (PDA) detector is recommended to monitor peak purity and confirm identity across the full UV spectrum.

| Visual Workflow: HPLC-UV Analysis

Caption: Workflow for quantification of 3-nitrobenzyl benzoate by HPLC-UV.

| Protocol: HPLC-UV Method

1. Instrumentation and Materials:

- HPLC system with isocratic pump, autosampler, and PDA detector.

- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Acetonitrile (HPLC grade), Reagent Grade Water, Potassium Dihydrogen Phosphate.

- 3-Nitrobenzyl benzoate reference standard.

- 0.45 µm PTFE syringe filters.

2. Mobile Phase Preparation (60:40 Acetonitrile:Buffer):

- Buffer: Dissolve 2.72 g of KH₂PO₄ in 1 L of water. Adjust pH to 3.0 with phosphoric acid.

- Mix 600 mL of acetonitrile with 400 mL of the prepared buffer.

- Degas the mobile phase by sonication or helium sparging.

3. Standard Preparation:

- Stock Solution (1 mg/mL): Accurately weigh 50 mg of 3-nitrobenzyl benzoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

- Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

- Accurately weigh a quantity of the sample expected to contain approximately 5 mg of 3-nitrobenzyl benzoate into a 50 mL volumetric flask.

- Add approximately 30 mL of mobile phase and sonicate for 10 minutes to dissolve.

- Allow to cool to room temperature and dilute to volume with the mobile phase.

- Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.

5. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | 60:40 Acetonitrile : 20mM KH₂PO₄ (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

| Detection | PDA at 268 nm |

| Run Time | 15 minutes |

6. Data Analysis:

- Inject the calibration standards and construct a linear regression curve of peak area versus concentration.

- Inject the sample preparation and determine the concentration of 3-nitrobenzyl benzoate using the calibration curve.

| Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS provides definitive identification through mass fragmentation patterns and is ideal for trace-level detection and confirmation. This method's viability depends on the thermal stability of 3-nitrobenzyl benzoate, which is generally good for benzyl esters.

| Causality of Experimental Choices

-

Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is chosen. This stationary phase is robust and provides excellent separation for a wide range of semi-volatile organic compounds based on their boiling points.

-

Injection Mode: Splitless injection is used to maximize the transfer of the analyte onto the column, which is critical for achieving low detection limits required for impurity analysis.

-

Temperature Program: A temperature ramp is employed to first separate volatile components at lower temperatures before increasing the temperature to elute the target analyte, 3-nitrobenzyl benzoate, in a reasonable time with good peak shape.[6]

-

Ionization Mode: Electron Ionization (EI) at 70 eV is a standard, highly reproducible method that generates a rich fragmentation spectrum, allowing for library matching and structural elucidation. The expected fragmentation would likely involve cleavage at the ester bond, yielding characteristic ions.[7]

| Visual Workflow: GC-MS Analysis

Caption: Workflow for identification of 3-nitrobenzyl benzoate by GC-MS.

| Protocol: GC-MS Method

1. Instrumentation and Materials:

- GC-MS system with a split/splitless injector and an electron ionization source.

- DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

- Helium (carrier gas, 99.999% purity).

- Ethyl acetate (GC grade).

- 3-Nitrobenzyl benzoate reference standard.

2. Standard and Sample Preparation:

- Use a suitable volatile solvent such as ethyl acetate for all dilutions.

- Stock Solution (1 mg/mL): Prepare as described in the HPLC section, using ethyl acetate as the solvent.

- Calibration/Sample Solutions: Prepare standards and samples at appropriate concentrations (e.g., 0.1 to 10 µg/mL) in ethyl acetate. Transfer to 2 mL autosampler vials with glass inserts.

3. GC-MS Conditions:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |

| Inlet Temp. | 280 °C |

| Injection Mode | Splitless (1 min purge delay) |

| Injection Vol. | 1 µL |

| Oven Program | 100 °C (hold 2 min), ramp 15 °C/min to 300 °C (hold 5 min) |

| Transfer Line | 290 °C |

| Ion Source Temp. | 230 °C |

| Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | Scan m/z 40-400 |

4. Data Analysis:

- Identify the 3-nitrobenzyl benzoate peak in the Total Ion Chromatogram (TIC) by its retention time and mass spectrum.

- Confirm identity by comparing the acquired mass spectrum to a reference spectrum. Key expected ions include the molecular ion (M⁺) at m/z 257 and fragments corresponding to the benzoyl cation (m/z 105) and the 3-nitrobenzyl moiety.[7]

- For quantification, generate a calibration curve using the peak area of a characteristic, abundant ion from an Extracted Ion Chromatogram (EIC).

| Method Validation Framework

Any analytical method intended for use in a regulated environment must be validated to ensure its performance is reliable and suitable for its intended purpose.[2][8] Validation should be performed according to established guidelines such as those from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).[2]

Table of Key Validation Parameters and Typical Acceptance Criteria:

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradants. | Peak purity analysis (for HPLC-PDA) should pass. No co-eluting peaks at the analyte's retention time in placebo/blank injections. |

| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Coefficient of determination (R²) > 0.999.[2] |

| Accuracy | To measure the closeness of the experimental value to the true value. | % Recovery of spiked samples should be within 98.0 - 102.0%. |

| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).[2] |

| Limit of Detection (LOD) | The lowest amount of analyte that can be reliably detected. | Signal-to-Noise ratio (S/N) ≥ 3. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10; precision at LOQ should meet acceptance criteria (e.g., RSD ≤ 10%). |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters (e.g., pH, flow rate, column temperature) are slightly varied. |

| References

-

Vertex AI Search. Benzyl Benzoate - Analytical Method Validation. Available from:

-

Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available from:

-

Shrivastava, V.S. et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre. Available from:

-

European Directorate for the Quality of Medicines & HealthCare (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals. Available from:

-

HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. Available from:

-

Tong, T. T. V. et al. (2024). Simultaneous determination of four non paraben preservatives (benzyl alcohol, phenoxyethanol, sodium benzoate, and salicylic acid). J.Pharm.Res-DI. Available from:

-

Tejada-Clemana, M. et al. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Available from:

-

SIELC Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column. Available from:

-

Royal Society of Chemistry. Analytical Methods. Available from:

-

ResolveMass Laboratories (2025). Analytical Method Development and Validation in Pharmaceuticals. Available from:

-

BenchChem (2025). Cross-Validation of Analytical Methods for 1-(m-Nitro-phenyl)-2-nitro-propane: A Comparative Guide. Available from:

-

ResearchGate. UV-visible spectra for the reduction of 3-nitrophenol measured at 5 min. Available from:

-

da Silva, P. B. et al. (2018). The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study. National Institutes of Health. Available from:

-

PubChem. Benzyl alcohol, p-nitro-, benzoate. National Center for Biotechnology Information. Available from:

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. arlok.com [arlok.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzyl alcohol, p-nitro-, benzoate | C14H11NO4 | CID 97533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

Application Note: Large-Scale Synthesis of 3-Nitrobenzyl Benzoate

Executive Summary

This application note details the protocol for the large-scale synthesis of 3-nitrobenzyl benzoate via nucleophilic acyl substitution. Unlike bench-scale methods that often rely on dichloromethane (DCM) and pyridine, this protocol utilizes toluene as the reaction solvent and triethylamine (TEA) as the acid scavenger, optimized for industrial scalability, safety, and atom economy.

The procedure is designed for high throughput, targeting a purity of >98% via crystallization, eliminating the need for chromatographic purification.

Chemical Principles & Strategy

Reaction Scheme

The synthesis involves the esterification of 3-nitrobenzyl alcohol with benzoyl chloride.

Reaction:

Process Strategy (Scale-Up Logic)

-

Solvent Selection (Toluene): Toluene is preferred over DCM for large-scale operations due to its higher boiling point, lower volatility, and better environmental profile. It also facilitates azeotropic drying if starting materials are wet.

-

Catalysis (DMAP): 4-Dimethylaminopyridine (DMAP) is added in catalytic amounts (1-2 mol%) to act as a hyper-nucleophilic acyl transfer agent, significantly accelerating the reaction rate compared to TEA alone.

-

Thermal Management: The reaction is exothermic. The addition of benzoyl chloride must be strictly controlled to maintain the internal temperature below 25°C to prevent side reactions (hydrolysis) and thermal runaway.

Safety & Hazard Analysis (SHE)

| Hazard Class | Risk Factor | Mitigation Strategy |

| Lachrymator | Benzoyl Chloride is a potent lachrymator and corrosive. | Handle in a closed reactor system or fume hood. Neutralize spills immediately with aqueous ammonia. |

| Energetic | Nitro compounds have high decomposition energy. | Avoid temperatures >80°C. Perform DSC (Differential Scanning Calorimetry) on crude residues before bulk heating. |

| Exotherm | Acid chloride addition releases heat. | Active cooling (chiller) required. Addition rate controlled by internal temperature probe (keep <20°C). |

| Toxicity | 3-Nitrobenzyl alcohol is toxic/irritant. | Full PPE (Tyvek suit, nitrile gloves, respirator) required during solids handling. |

Materials & Equipment

Reagents (Based on 1.0 mol Scale):

| Component | MW ( g/mol ) | Equivalents | Amount | Role |

| 3-Nitrobenzyl alcohol | 153.14 | 1.0 | 153.1 g | Limiting Reagent |

| Benzoyl Chloride | 140.57 | 1.1 | 154.6 g | Acylating Agent |

| Triethylamine (TEA) | 101.19 | 1.2 | 121.4 g | Base (HCl Scavenger) |

| DMAP | 122.17 | 0.01 | 1.2 g | Catalyst |

| Toluene | - | - | 1.5 L | Solvent (10V) |

Equipment:

-

5L Jacketed Glass Reactor with overhead stirrer (impeller).

-

Addition funnel (pressure-equalizing) or dosing pump.

-

Internal temperature probe (PT100).

-

Recirculating chiller (set to 0°C).

Detailed Experimental Protocol

Phase 1: Reactor Setup & Solubilization

-

Inertion: Purge the clean, dry reactor with Nitrogen (

) for 15 minutes. -

Charging: Charge 3-Nitrobenzyl alcohol (153.1 g) and DMAP (1.2 g) into the reactor.

-

Solvent Addition: Add Toluene (1.2 L) . Stir at 200 RPM until solids are fully dissolved.

-

Base Addition: Add Triethylamine (121.4 g) in one portion. The solution should remain clear or slightly yellow.

-

Cooling: Activate the chiller. Cool the reaction mixture to an internal temperature (

) of 0–5°C .

Phase 2: Reaction (Acylation)

-

Controlled Addition: Begin the dropwise addition of Benzoyl Chloride (154.6 g) diluted in Toluene (300 mL).

-

Critical Parameter: Adjust addition rate to maintain

. -

Observation: A white precipitate (TEA

HCl) will form immediately, thickening the slurry. Increase stir speed to 350 RPM to ensure mixing.

-

-

Digestion: After addition is complete, allow the mixture to warm to room temperature (20–25°C) naturally. Stir for 2–3 hours.

-

IPC (In-Process Control): Sample 50

L, quench in MeOH, and analyze via HPLC/TLC.-

Target: < 1.0% remaining 3-Nitrobenzyl alcohol.

-

Phase 3: Workup & Purification

-

Quench: Cool to 10°C. Slowly add Water (500 mL) to dissolve the TEA

HCl salts. Stir for 15 mins. -

Phase Separation: Stop stirring. Allow phases to separate (Org: Top, Aq: Bottom). Drain the aqueous lower layer.

-

Acid Wash: Wash the organic phase with 1M HCl (400 mL) to remove residual TEA and DMAP. (Check aqueous pH < 2).

-

Base Wash: Wash the organic phase with 5% NaHCO

(400 mL) to remove unreacted benzoic acid. (Caution: CO -

Brine Wash: Wash with saturated NaCl solution (400 mL) .

-

Drying: Dry the organic phase over anhydrous MgSO

(or azeotropically dry if moving to crystallization). Filter off the drying agent.[1] -

Concentration: Concentrate the toluene solution under reduced pressure (Rotavap: 45°C bath, 50 mbar) to approximately 20% of the original volume.

Phase 4: Crystallization

-

Solvent Swap (Optional but Recommended): If the product does not crash out of toluene, add Ethanol (500 mL) and concentrate again to remove residual toluene.

-

Crystallization: Dissolve the crude oil/solid in hot Ethanol (approx. 60°C). Cool slowly to room temperature, then to 0°C.

-

Filtration: Filter the white crystalline solid. Wash the cake with cold Ethanol (100 mL).

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Visualization (Workflow)

Figure 1: Process flow diagram for the synthesis and purification of 3-nitrobenzyl benzoate.[2]

Analytical Specifications

| Test | Method | Specification |

| Appearance | Visual | White to off-white crystalline solid |

| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |

| Melting Point | Capillary | Expected range: 68–72°C (Typical for nitrobenzyl esters) |

| 1H NMR | DMSO-d6 | Conforms to structure (Signals: ~5.5 ppm CH2, ~7.5-8.5 ppm Aromatics) |

| Residual Solvent | GC-HS | Toluene < 890 ppm, Ethanol < 5000 ppm |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Benzoyl Chloride. | Ensure all solvents are dry (KF < 0.1%). Check N2 purge. |

| Color (Yellow/Brown) | Oxidation or impurities in Alcohol. | Recrystallize starting material or use activated carbon during crystallization step.[3] |

| Slow Reaction | Inactive Catalyst. | Ensure DMAP is dry.[4][5] Increase temperature to 30°C (carefully). |

| Emulsion during Workup | Density similarity. | Add solid NaCl to saturate the aqueous phase. Filter through Celite if solids are present. |

References

-

Sigma-Aldrich. 3-Nitrobenzyl alcohol Product Sheet & Properties. Retrieved from

-

National Institutes of Health (NIH). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. (Mechanistic insight into nitro-group effects). Retrieved from

-

ChemicalBook. Methyl 3-nitrobenzoate Properties (Analogous ester data). Retrieved from

-

Org. Synth. General procedures for Esterification using Acid Chlorides. (Foundational methodology adapted for this protocol). Retrieved from

Sources

- 1. 3-Nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 5. Methyl 3-nitrobenzoate | 618-95-1 [chemicalbook.com]

Troubleshooting & Optimization

Technical Guide: Optimizing 3-Nitrobenzyl Benzoate Synthesis

Executive Summary & Strategic Overview

The synthesis of 3-nitrobenzyl benzoate (CAS: 38612-16-7) presents a specific challenge in esterification chemistry: the nucleophilicity of the hydroxyl group in 3-nitrobenzyl alcohol is attenuated by the electron-withdrawing nitro group at the meta position. While not as deactivated as p-nitrobenzyl alcohol, this inductive effect (

To achieve yields exceeding 90%, one must transition from equilibrium-controlled methods to kinetic control using activated acylating agents. This guide prioritizes the Schotten-Baumann reaction (Acyl Chloride method) as the "Gold Standard" for research-scale synthesis due to its irreversibility and high atom economy regarding the valuable alcohol substrate.

Method Selection Matrix

| Feature | Method A: Acid Chloride (Recommended) | Method B: Fischer Esterification | Method C: Steglich (DCC/DMAP) |

| Primary Driver | Maximum Yield (>90%) | Cost / Scale-up | Mild Conditions |

| Key Reagent | Benzoyl Chloride | Benzoic Acid + | DCC + DMAP |

| Mechanism | Irreversible Nucleophilic Substitution | Equilibrium (Reversible) | Activation via O-acylisourea |

| Critical Constraint | Moisture sensitivity | Requires Dean-Stark trap | Urea byproduct removal |

| Suitability | Best for 1g - 100g scale | Best for >1kg (Industrial) | Best for pH-sensitive substrates |

Experimental Protocols

Protocol A: The "Gold Standard" (Benzoyl Chloride Method)

Recommended for highest yield and purity on laboratory scale.

The Logic: Benzoyl chloride is highly electrophilic, compensating for the reduced nucleophilicity of 3-nitrobenzyl alcohol. The base (Triethylamine or Pyridine) acts as a proton scavenger, driving the reaction forward by precipitating the hydrochloride salt.

Materials:

-

3-Nitrobenzyl alcohol (1.0 equiv)

-

Benzoyl chloride (1.2 equiv)

-

Triethylamine (

) (1.5 equiv) or Pyridine (solvent/base) -

Dichloromethane (DCM) (Anhydrous)

-

DMAP (0.1 equiv) - Catalyst to boost reaction rate

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve 3-nitrobenzyl alcohol (e.g., 10 mmol) in anhydrous DCM (30 mL). Add Triethylamine (15 mmol) and DMAP (1 mmol).

-

Tech Note: DMAP forms a highly reactive N-acylpyridinium intermediate, accelerating the attack by the hindered alcohol.

-

-

Addition: Cool the solution to 0°C in an ice bath. Add Benzoyl chloride (12 mmol) dropwise via syringe over 10 minutes.

-

Control Point: Exotherm control is crucial. Rapid addition can lead to di-benzoyl side products or hydrolysis if moisture is present.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3-6 hours.

-

Monitoring: Check TLC (Solvent: 20% EtOAc/Hexane). The alcohol spot (

) should disappear; the ester product (

-

-

Quench & Workup:

-

Quench with saturated

solution (removes unreacted acid chloride). -

Extract with DCM (

mL).[1] -

Wash organic layer with 1M HCl (removes amine base), then Brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude is often a viscous oil or low-melting solid.

-

Recrystallization: If solid, use Ethanol/Water (9:1).

-

Flash Chromatography: If oil, use Silica Gel (Gradient: 0%

15% EtOAc in Hexanes).

-

Protocol B: Fischer Esterification (Equilibrium Driven)

Recommended only if Benzoyl Chloride is unavailable or for large batches where cost is paramount.

The Logic: To force the equilibrium to the right, we must use the cheaper reagent (Benzoic Acid) in excess and physically remove water.

-

Setup: RBF with a Dean-Stark trap and reflux condenser.

-

Mix: Combine 3-nitrobenzyl alcohol (1.0 equiv), Benzoic acid (2.0 equiv), and p-Toluenesulfonic acid (pTSA) (0.1 equiv) in Toluene (solvent).

-

Reflux: Heat to vigorous reflux (110°C). Water will collect in the trap.

-

Duration: Reflux until water collection ceases (typically 12-24 hours).

-

Workup: Wash with

to remove excess benzoic acid.

Visualization of Reaction Pathways

The following diagram illustrates the decision logic and reaction flow for the optimal synthesis route.

Figure 1: Strategic workflow for selecting and executing the synthesis of 3-nitrobenzyl benzoate.

Troubleshooting Center (FAQs)

Q1: My yield is stuck at 60% using the Acid Chloride method. What is going wrong?

Diagnosis: This usually indicates moisture contamination or insufficient activation .

-

The Fix:

-

Moisture: Benzoyl chloride hydrolyzes rapidly to benzoic acid in wet solvents. Ensure your DCM is distilled over

or passed through activated alumina. -

Stoichiometry: The 3-nitro group deactivates the alcohol. Increase Benzoyl Chloride to 1.5 equivalents and ensure DMAP is present (5-10 mol%). DMAP is critical here; without it, the reaction is significantly slower.

-

Q2: I am seeing a white precipitate during the reaction. Is this the product?

Diagnosis: No. This is likely the Triethylamine Hydrochloride (

-

Action: This confirms the reaction is progressing.[2] Do not filter it out during the reaction. It will dissolve/wash away during the aqueous workup (Step 5).

Q3: The product is an oil that won't crystallize. How do I purify it?

Diagnosis: 3-Nitrobenzyl benzoate has a melting point that can be depressed by impurities, making it a supercooled liquid.

-

The Fix:

-

Seed Crystal: If you have a pure sample, add a speck to induce crystallization.

-

Trituration: Add cold pentane or hexanes and scratch the side of the flask with a glass rod.

-

Column: If it remains an oil, run a silica column.

-

Mobile Phase: 10% Ethyl Acetate / 90% Hexanes.

-

Impurities: Unreacted alcohol is more polar; Benzoic acid (if not washed out) is much more polar.

-

-

Q4: Why not use the Fischer method? It's cheaper.

Scientific Rationale: The Fischer method relies on equilibrium (

References

-

Preparation of Esters (General Schotten-Baumann): Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989, pp. 695-697.

-

Reactivity of Nitrobenzyl Alcohols: Organic Syntheses, Coll. Vol. 3, p.652 (1955); Vol. 29, p.72 (1949). (Context on nitro-group deactivation).

-

DMAP Catalysis Mechanism: Steglich, W.; Höfle, G. "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst for alcohols." Angewandte Chemie International Edition, 1969, 8(12), 981.

-

Compound Data (3-Nitrobenzyl benzoate): National Center for Biotechnology Information. PubChem Compound Summary for CID 148251.

Sources

incomplete cleavage of 3-nitrobenzyl benzoate protecting group

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The 3-nitrobenzyl (m-nitrobenzyl) group is a robust protecting group for carboxylic acids (forming esters, such as benzoates). It is frequently selected for its enhanced stability toward acidic conditions compared to unsubstituted benzyl esters, attributed to the electron-withdrawing nature of the nitro group at the meta position.

Critical Distinction: A primary source of experimental failure is confusing the 3-nitrobenzyl (meta) group with the 2-nitrobenzyl (ortho) group.

-

2-Nitrobenzyl: Photolabile (cleavable by UV light via Norrish Type II mechanism).

-

3-Nitrobenzyl: NOT Photolabile. It requires chemical cleavage (Hydrogenolysis, Reduction, or Hydrolysis).

If your deprotection is stalling, it is likely due to misapplied photolysis , catalyst poisoning during hydrogenolysis , or insufficient reducing equivalents .

Diagnostic Workflow (Troubleshooting Tree)

Use the following decision tree to identify the root cause of your incomplete cleavage.

Figure 1: Diagnostic flowchart for identifying the cause of incomplete 3-nitrobenzyl deprotection.

Technical Deep Dives & FAQs

Issue 1: "I irradiated my sample at 365 nm for 4 hours, but the starting material is recovered."

Diagnosis: Incorrect Isomer Selection. The photolability of nitrobenzyl groups relies on the ortho relationship between the nitro group and the benzylic carbon. Upon excitation, the nitro oxygen abstracts a benzylic proton (Norrish Type II), leading to an aci-nitro intermediate that rearranges to cleave the ester.

-

3-Nitrobenzyl (Meta): The geometry prevents this proton abstraction. The group is photochemically inert regarding cleavage.

-

Solution: Switch to Catalytic Hydrogenolysis (Protocol A).

Issue 2: "Hydrogenolysis (Pd/C) is stalling or extremely slow."

Diagnosis: Competitive Reduction & Catalyst Poisoning. Cleaving a 3-nitrobenzyl ester via hydrogenolysis is a two-stage process.

-

Stage 1 (Rapid): Reduction of the nitro group (

) to an aniline ( -

Stage 2 (Slower): Cleavage of the benzyl ester C-O bond.

Why it fails:

-

H2 Starvation: If you use a balloon (approx. 1 atm) and calculate stoichiometry based only on the ester cleavage (1 equiv), the reaction runs out of hydrogen during the nitro reduction phase.

-

Amine Poisoning: The generated aniline (3-aminobenzyl ester intermediate) binds strongly to the Pd surface, inhibiting the catalytic sites required for the benzylic cleavage.

Data Comparison: Hydrogenolysis Requirements

| Parameter | Standard Benzyl Ester | 3-Nitrobenzyl Ester |

| H2 Equivalents | 1.0 - 1.5 equiv | 4.0 - 5.0 equiv (3 for NO2, 1 for Ester) |

| Heat Evolution | Negligible | Exothermic (Nitro reduction) |

| Catalyst Loading | 5-10 wt% | 10-20 wt% (To overcome amine poisoning) |

| Kinetics | First order, fast | Biphasic (Fast reduction, slow cleavage) |

Issue 3: "Can I use acid hydrolysis (TFA/HCl)?"

Diagnosis: High Acid Stability.

The 3-nitro group is electron-withdrawing. This destabilizes the carbocation intermediate required for acid-catalyzed hydrolysis (

-

Implication: They survive 50% TFA (Boc deprotection conditions).

-

Solution: Use Saponification (LiOH/MeOH) if your molecule tolerates base, or Hydrogenolysis .

Validated Protocols

Protocol A: Optimized Hydrogenolysis (The Gold Standard)

Best for: Compounds sensitive to strong base but stable to reduction.

Reagents:

-

10% Pd/C (Degussa type E101 or equivalent).

-

Solvent: MeOH, EtOH, or THF (Avoid DCM if possible; Cl can poison Pd).

-

Additive: Acetic Acid (1-2 equiv) — Crucial for preventing amine poisoning.

Step-by-Step:

-

Dissolve: Dissolve the substrate (1.0 mmol) in MeOH (10 mL).

-

Acidify: Add Glacial Acetic Acid (2.0 mmol). Note: Protonating the resulting aniline reduces its affinity for the Pd catalyst.

-

Catalyst: Add 10% Pd/C (20 wt% of substrate mass). Safety: Add catalyst under Argon flow to prevent ignition of solvent vapors.

-

Purge: Evacuate and backfill with Argon (3x), then Hydrogen (3x).

-

Pressurize: If possible, use a Parr shaker at 30-50 psi . If using a balloon, ensure it is refilled frequently; the nitro reduction is rapid and will deflate a small balloon quickly.

-

Monitor:

-

T = 30 min: Check LCMS. You should see the Amino-intermediate (M-30 mass shift: -O2 +H2).

-

T = 4-12 h: Full cleavage to the carboxylic acid.

-

-

Workup: Filter through Celite. Concentrate. The byproduct is 3-aminotoluene (and acetic acid salts).

Protocol B: Zinc/Acetic Acid Reduction

Best for: Labs without hydrogenation equipment or substrates with olefins (which would reduce under H2).

Mechanism: Zn reduces

Step-by-Step:

-

Dissolve substrate in Glacial Acetic Acid (0.1 M).

-

Add Zinc dust (activated, 10-20 equiv).

-

Stir vigorously at Room Temperature for 1-4 hours.

-

Monitor: Conversion to the amine.

-

Cleavage: If the ester remains after reduction, filter off Zn, adjust pH to >10 with NaOH (if stable), and heat at 50°C. The electron-donating amine facilitates saponification compared to the nitro-starting material.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The authoritative text on benzyl ester stability and cleavage).

-

Barltrop, J. A.; Plant, H. L.; Schofield, P. "Photosensitive Protecting Groups." Chem. Commun.1966 , 822-823. Link (Establishes the ortho requirement for nitrobenzyl photolysis).

- Guibe, F. "Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols." Tetrahedron1997, 53(40), 13509-13556.

-

Gryko, D. et al. "Cleavage of benzyl esters: a comparative study." J. Org.[1] Chem.2019 .[2] (Comparison of hydrogenolysis efficiency for substituted benzyl esters).

Sources

stability of 3-nitrobenzyl benzoate under different conditions

Technical Support Center: Stability & Handling of 3-Nitrobenzyl Benzoate

Introduction: The Chemical Profile

Welcome to the technical support center. You are likely working with 3-nitrobenzyl benzoate , a specific ester derivative often used as a synthetic intermediate or a model substrate in esterase activity assays.[1]

To troubleshoot effectively, you must understand the molecule's "pain points":

-

The Ester Linkage: This is the weak point. It is susceptible to hydrolysis (breaking apart with water), driven by pH and enzymes.[1]

-

The Nitro Group (Meta-Position): Unlike its ortho isomer (used in "caged" compounds), the meta-nitro group is not designed for photocleavage.[1] However, it acts as an electron-withdrawing group (EWG), which significantly alters the hydrolytic stability compared to standard benzyl benzoate.[1]

Module 1: Chemical Stability (Hydrolysis in Buffers)

User Question: "I prepared a stock solution in DMSO, but when I diluted it into my pH 8.0 assay buffer, the compound degraded by 20% within an hour. Why?"

Technical Insight:

You are observing alkaline hydrolysis . The 3-nitro group on the benzyl ring is strongly electron-withdrawing (

-

Consequence: The leaving group (3-nitrobenzyl alkoxide) is more stable (less basic) than a standard benzyl alkoxide.[1]

-

Result: 3-Nitrobenzyl benzoate hydrolyzes significantly faster than benzyl benzoate in basic conditions.[1]

Mechanism of Failure (Alkaline Hydrolysis):

Figure 1: Mechanism of alkaline hydrolysis.[1] The 3-nitro group stabilizes the "Alcohol" leaving group, accelerating the reaction.

Troubleshooting Protocol:

| Parameter | Recommendation | Reason |

| pH Limit | Keep pH < 7.4 | Hydrolysis rate increases exponentially at pH > 8.[1]0. |

| Buffer Choice | Phosphate or Tris (pH 7.[1]0) | Avoid high pH Carbonate buffers.[1] |

| Temperature | Keep on ice (4°C) | Rate of hydrolysis doubles approx.[1] every 10°C. |

| Stock Solvent | Anhydrous DMSO or Ethanol | Water in the stock solution initiates degradation before use. |

Module 2: Biological Stability (Plasma & Enzymes)[1][2]

User Question: "We incubated the compound in rat plasma, and it vanished in minutes. Is it binding to proteins or degrading?"

Technical Insight: It is degrading. Plasma is rich in carboxylesterases and paraoxonases . 3-Nitrobenzyl benzoate is an excellent substrate for these enzymes.[1] The electron-withdrawing nitro group makes the carbonyl carbon more electrophilic, inviting faster enzymatic attack compared to unsubstituted esters.

Experimental Data: Estimated Half-Lives [1]

| Medium | Estimated | Estimated |

| PBS (pH 7.4) | ~4–6 Hours | > 24 Hours |

| Rat Plasma | < 5 Minutes | ~15–20 Minutes |

| Human Plasma | ~10–30 Minutes | ~45–60 Minutes |

Protocol: Stabilizing Plasma Samples for Bioanalysis If you need to measure this compound in plasma, you must stop the enzymes immediately upon collection.

-

Collection: Draw blood into tubes containing K2EDTA (anticoagulant).[1]

-

Inhibition: Immediately add an esterase inhibitor.[1]

-

Processing: Centrifuge at 4°C immediately.

-

Extraction: Protein precipitation with ice-cold Acetonitrile (1:3 ratio) is preferred over Methanol to minimize transesterification.[1]

Module 3: Physical Stability (Light & Heat)[1][2]

User Question: "I know nitrobenzyl groups are light-sensitive. Do I need to work under red light?"

Technical Insight: Distinction Alert: Do not confuse 3-nitro (meta) with 2-nitro (ortho).

-

2-Nitrobenzyl (Ortho): Photolabile.[1] Used for "caged" compounds.[1] Cleaves upon UV exposure.[1]

-

3-Nitrobenzyl (Meta): Photostable relative to the ortho isomer.[1] The "caging" mechanism requires the nitro group to be adjacent to the benzylic carbon to abstract a proton. The meta position prevents this.

Storage Guidelines:

| Condition | Verdict | Explanation |

| Amber Vials | Recommended | While not a "caged" group, nitroaromatics can still undergo slow radical oxidation or reduction under intense UV.[1] |

| Autoclaving | FORBIDDEN | High heat + steam = instant hydrolysis to benzoic acid.[1] Sterilize by filtration (0.22 µm PTFE).[1] |

| Freeze/Thaw | Limit | Repeated condensation introduces moisture, leading to hydrolysis.[1] Aliquot your stocks. |

Module 4: Analytical Troubleshooting (HPLC)

User Question: "I see two extra peaks in my HPLC chromatogram. What are they?"

Method Parameters:

-